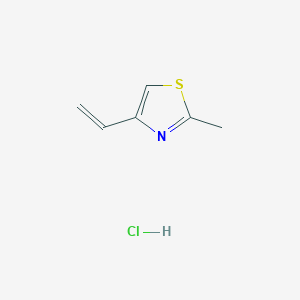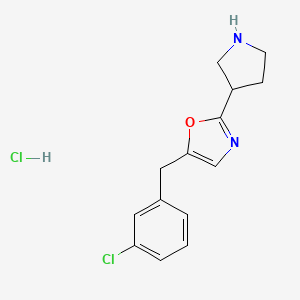
5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)oxazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)oxazole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorobenzyl group attached to an oxazole ring, which is further connected to a pyrrolidinyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)oxazole hydrochloride typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the oxazole ring.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a reductive amination reaction, where a pyrrolidine derivative reacts with the oxazole ring in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxazole ring or the chlorobenzyl group, potentially leading to the formation of reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced oxazole or chlorobenzyl derivatives.
Substitution: Substituted benzyl derivatives.
科学研究应用
5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)oxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)oxazole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)thiazole hydrochloride: Similar structure but with a thiazole ring instead of an oxazole ring.
5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)imidazole hydrochloride: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)oxazole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring, in particular, provides unique electronic and steric characteristics that differentiate it from similar compounds.
属性
分子式 |
C14H16Cl2N2O |
|---|---|
分子量 |
299.2 g/mol |
IUPAC 名称 |
5-[(3-chlorophenyl)methyl]-2-pyrrolidin-3-yl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C14H15ClN2O.ClH/c15-12-3-1-2-10(6-12)7-13-9-17-14(18-13)11-4-5-16-8-11;/h1-3,6,9,11,16H,4-5,7-8H2;1H |
InChI 键 |
GDTBAEAVFUAUMQ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2=NC=C(O2)CC3=CC(=CC=C3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)
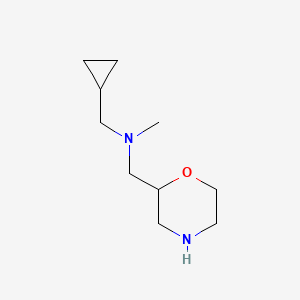
![6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B12315533.png)

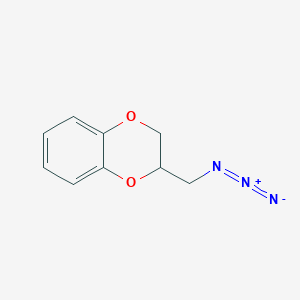

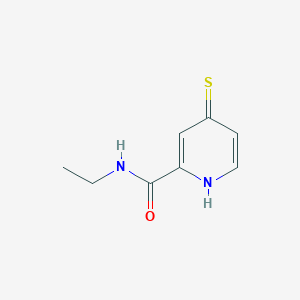
![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)
![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)
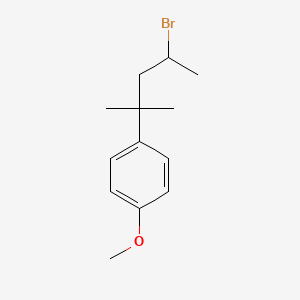
![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)
![Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12315594.png)

